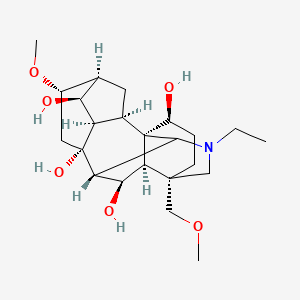
p-Acetylphenol sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-acetylphenyl sulfate is a phenyl sulfate oxoanion that is the conjugate base of 4-acetylphenyl hydrogen sulfate, obtained by deprotonation of the sulfo group; major species at pH 7.3. It is a conjugate base of a 4-acetylphenyl hydrogen sulfate.
Aplicaciones Científicas De Investigación
1. Mechanistic Insights in Sulfate Ester Hydrolysis
Research by Burlingham et al. (2003) provides insights into the hydrolysis of sulfate monoesters, including p-acetylphenyl sulfate. This study determines sulfur kinetic isotope effects (KIEs), offering important implications for understanding the mechanism of sulfatase and sulfotransferase reactions, as well as sulfate hydrolyses in different conditions (Burlingham et al., 2003).
2. Alkaline Phosphatase Activity Determination
Huang Zong-hua (2007) discusses the synthesis of disodium p-acetylphenylphosphate, derived from p-acetylphenol, for enhancing the accuracy of alkaline phosphatase activity determination. This compound raises analytical accuracy and reduces interference from substances like bilirubin or hemoglobin in serum (Huang Zong-hua, 2007).
3. Insights in Anaerobic Digestion
Liu et al. (2020) study the impact of poly ferric sulfate, which can accumulate in waste activated sludge (WAS) and affect anaerobic digestion systems. Their research reveals how physical enmeshment and enzyme activity disruption caused by this compound can inhibit hydrolysis, acidogenesis, and methanogenesis in such systems (Liu et al., 2020).
4. Sulfate Reducing Conditions and Organic Matter Mineralisation
Scholten, Conrad, and Stams (2000) investigate the role of acetate as a key intermediate in the terminal step of organic matter mineralization in sediment. Their study highlights the interaction between methanogenic and sulfate-reducing populations in the presence of acetate, providing critical insights into biogeochemical cycles (Scholten, Conrad, & Stams, 2000).
Propiedades
Nombre del producto |
p-Acetylphenol sulfate |
|---|---|
Fórmula molecular |
C8H7O5S- |
Peso molecular |
215.21 g/mol |
Nombre IUPAC |
(4-acetylphenyl) sulfate |
InChI |
InChI=1S/C8H8O5S/c1-6(9)7-2-4-8(5-3-7)13-14(10,11)12/h2-5H,1H3,(H,10,11,12)/p-1 |
Clave InChI |
HOFGLAYWQRGTKC-UHFFFAOYSA-M |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)OS(=O)(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-[[(4-acetamidophenyl)sulfonylamino]methyl]-N-[2-[methyl-(phenylmethyl)amino]ethyl]benzamide](/img/structure/B1259006.png)







![5-[3,3a,4,5,6,6a-Hexahydro-5-hydroxy-4-(3-hydroxy-4-methyl-1-octen-6-ynyl)pentalen-2(1H)-ylidene]pentanoic acid](/img/structure/B1259021.png)